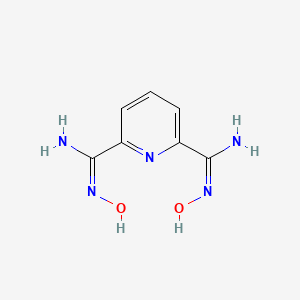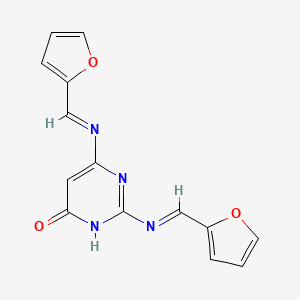
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with furan-2-ylmethylene groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one typically involves the condensation of furan-2-carbaldehyde with 2,6-diaminopyrimidin-4(1H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imine groups can be reduced to amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis((furan-2-ylmethylene)amino)pyrimidin-6(1H)-one: Similar structure but different substitution pattern.
2,6-Bis((thiophen-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with thiophene rings instead of furan rings.
2,6-Bis((pyridin-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with pyridine rings instead of furan rings.
Uniqueness
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is unique due to the presence of furan rings, which can impart distinct electronic and steric properties compared to other similar compounds
Eigenschaften
Molekularformel |
C14H10N4O3 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2,4-bis[(E)-furan-2-ylmethylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H10N4O3/c19-13-7-12(15-8-10-3-1-5-20-10)17-14(18-13)16-9-11-4-2-6-21-11/h1-9H,(H,17,18,19)/b15-8+,16-9+ |
InChI-Schlüssel |
OYIKNWRITJTXMM-BVXMOGEKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CO3 |
Kanonische SMILES |
C1=COC(=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


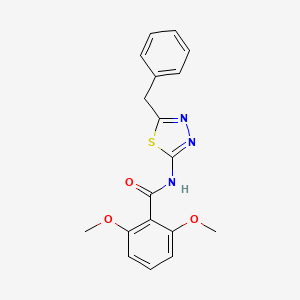
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)

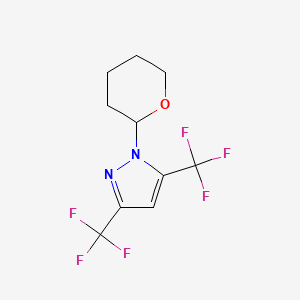

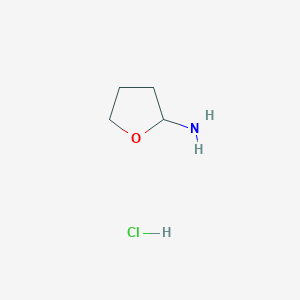
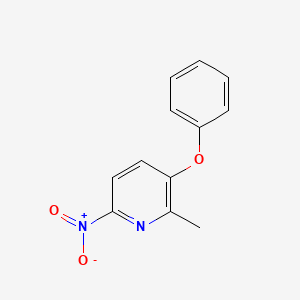
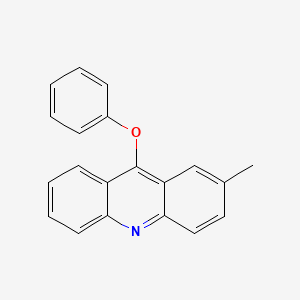



![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
